4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile
Description
4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile (CAS: 214470-55-0) is a heterocyclic compound featuring a quinoline core substituted with chlorine at position 4, methoxy groups at positions 6 and 7, and a cyano group at position 2. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry. It is prominently used in synthesizing kinase inhibitors targeting HER-2 and EGFR, as well as in constructing complex polycyclic systems like dibenzo[c,f]-2,7-naphthyridines .
Properties
IUPAC Name |
4-chloro-6,7-dimethoxyquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c1-16-10-3-8-9(4-11(10)17-2)15-6-7(5-14)12(8)13/h3-4,6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLOMVBFQJAMCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442158 | |
| Record name | 4-chloro-6,7-dimethoxy-quinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214470-55-0 | |
| Record name | 4-Chloro-6,7-dimethoxy-3-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214470-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloro-6,7-dimethoxy-quinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6,7-dimethoxy-quinoline-3-carbonitrile typically involves multiple steps:
Nitrification: Starting with 3,4-dimethoxyacetophenone, nitrification is carried out to obtain 2-nitro-4,5-dimethoxyacetophenone.
Condensation: The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.
Reduction Cyclization: This intermediate undergoes hydrogenation to yield 4-hydroxy-6,7-dimethoxyquinoline through reduction cyclization.
Chlorination: Finally, chlorination of the hydroxy compound produces 4-chloro-6,7-dimethoxyquinoline.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves using accessible raw materials, mild reaction conditions, and efficient purification methods to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have significant biological activities .
Scientific Research Applications
Medicinal Chemistry
This compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly antineoplastic agents. Notably, it is used in the production of Cabozantinib and Tivozanib , both of which target specific tyrosine kinases involved in cancer progression. These drugs have been approved for the treatment of various cancers, including metastatic medullary thyroid carcinoma and renal cell carcinoma .
Research has demonstrated that 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile exhibits significant biological activities:
- Anticancer Activity : Studies indicate that derivatives of this compound can inhibit tumor growth in xenograft models by targeting kinases such as Src kinase . The inhibition of these enzymes leads to reduced cell proliferation and increased apoptosis in cancer cells.
- Antimicrobial Properties : The compound has also been explored for its potential antimicrobial effects against various pathogens .
Organic Synthesis
In synthetic organic chemistry, this compound is utilized as a building block for creating complex organic molecules. It can undergo various chemical reactions such as substitution, oxidation, and cyclization to yield diverse derivatives with potential biological activity .
Research Findings and Case Studies
Several studies have highlighted the efficacy of this compound and its derivatives:
- A series of quinoline derivatives were synthesized to evaluate their anticancer properties against various cancer cell lines. The most active compounds showed enhanced binding affinity to target kinases .
- In vitro studies demonstrated that these derivatives significantly inhibited tumor growth in animal models, showcasing their potential for clinical application .
Mechanism of Action
The mechanism of action of 4-chloro-6,7-dimethoxy-quinoline-3-carbonitrile involves its interaction with specific molecular targets. It can inhibit enzymes or receptors by binding to their active sites, thereby modulating biological pathways. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Quinoline Core
4-Chloro-6,7-dimethoxyquinoline (CAS: 214470-68-5)
- Structural Difference : Lacks the 3-carbonitrile group.
- Impact: The absence of the cyano group reduces hydrogen-bonding capability, leading to weaker kinase inhibition. This compound primarily serves as a precursor rather than a bioactive agent .
- Synthetic Utility : Used in nucleophilic substitution reactions but is less reactive compared to the carbonitrile derivative due to reduced electron-withdrawing effects .
4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile (CAS: 214470-68-5)
- Structural Difference : Replaces 7-methoxy with 3-chloropropoxy.
- Impact : The chloropropoxy group increases lipophilicity, enhancing membrane permeability. This modification is critical in prodrug design for improved bioavailability .
4-Chloro-6,7-difluoroquinoline-3-carbonitrile
- Structural Difference : Methoxy groups replaced by fluorine atoms.
- However, reduced steric bulk may compromise target binding specificity compared to methoxy-substituted analogs .
Comparison with Quinazoline-Based Analogs
Quinazoline derivatives, such as 4-anilino-6,7-dimethoxyquinazoline, share similar applications as kinase inhibitors. Key differences include:
- Binding Mechanism: The quinoline-3-carbonitrile’s cyano group directly interacts with Thr 830 in HER-2/EGFR kinases, mimicking the role of the quinazoline N3 atom. This bioisosteric replacement maintains potency while offering synthetic flexibility .
- Activity: 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile derivatives exhibit comparable inhibitory activity (IC₅₀ ≈ 1–10 nM for HER-2) to quinazoline-based inhibitors, with improved solubility profiles due to the cyano group’s polarity .
Functional Group Modifications
- 3-Carbonitrile vs. 3-Carboxylate: Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate (CAS: 318685-01-7) demonstrates reduced kinase affinity compared to the carbonitrile analog, highlighting the cyano group’s critical role in irreversible binding via Michael addition .
- 6,7-Dialkoxy Variations : Compounds with larger alkoxy groups (e.g., ethoxy) show enhanced lipophilicity but may suffer from synthetic challenges, such as lower yields in cyclization steps .
Physicochemical Properties
| Compound | LogP | Solubility (µg/mL) | Melting Point (°C) |
|---|---|---|---|
| This compound | 2.1 | 12 (PBS) | 130–132 |
| 4-Chloro-6,7-dimethoxyquinoline | 1.8 | 28 (PBS) | 120–122 |
| 4-Chloro-6,7-difluoroquinoline-3-carbonitrile | 2.4 | 8 (PBS) | 145–147 |
Key Trends : The carbonitrile group reduces solubility but enhances target binding. Fluorine substitution increases LogP, favoring CNS penetration .
Biological Activity
4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and biochemistry. This article explores its mechanisms of action, biochemical properties, and applications in medicinal chemistry.
Chemical Structure and Properties
The chemical formula for this compound is C₁₂H₉ClN₂O₂. The compound features a quinoline core, which is known for its diverse biological activities. The presence of chlorine and methoxy groups contributes to its reactivity and biological interactions.
This compound primarily acts as an inhibitor of specific protein kinases, particularly Src kinase. This inhibition disrupts cell signaling pathways that are crucial for cell proliferation and survival, leading to increased apoptosis in cancer cells. The compound's mechanism can be summarized as follows:
- Target Interaction : Binds to the active site of Src kinase.
- Inhibition : Prevents phosphorylation of downstream substrates.
- Cellular Effects : Results in reduced cell proliferation and increased apoptosis .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines by targeting kinase pathways involved in tumorigenesis. For example:
- HER-2 Kinase Inhibition : The compound has been identified as an irreversible inhibitor of HER-2 and EGFR kinases, demonstrating enhanced activity against HER-2 positive cells .
Antimicrobial Activity
The compound also displays antimicrobial properties, making it a candidate for further investigation in treating bacterial infections. Its mechanism may involve disrupting bacterial cell signaling pathways similar to its action in cancer cells .
Research Findings and Case Studies
Several studies have focused on the synthesis and biological evaluation of derivatives of this compound:
- Synthesis and Evaluation : A series of quinoline derivatives were synthesized, showing varying degrees of activity against cancer cell lines. The most active compounds were those with substitutions that enhanced their binding affinity to target kinases .
- Clinical Relevance : In vitro studies indicated that compounds derived from this compound could significantly inhibit tumor growth in xenograft models .
Table: Summary of Biological Activities
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : Confirm structure via ¹H NMR (DMSO-d₆): δ 8.57 (d, J = 5.1 Hz, 1H, quinoline-H), 7.40–7.32 (aromatic protons), 4.04 (s, 6H, OCH₃) .
- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 224 (M+H⁺) .
- HPLC : Reverse-phase C18 column with gradient elution (0.1% TFA in H₂O:CH₃CN) to verify purity .
Advanced: How does the 3-cyano group influence EGFR/HER2 kinase binding?
Methodological Answer :
The 3-cyano group acts as a hydrogen-bond acceptor, displacing a water molecule in the kinase ATP-binding pocket. Computational modeling (homology models based on FGF receptor-1) shows the cyano group forms a direct interaction with Thr830 (EGFR) or homologous residues in HER2, enhancing binding affinity. This mechanism is critical for irreversible inhibition via Michael addition to cysteine residues (e.g., Cys805 in HER2) .
Q. Key Finding :
- Cyano-substituted quinolines show 10–100x higher potency than non-cyano analogs in HER2 kinase assays (IC₅₀ < 10 nM) .
Advanced: What substituents enhance HER2 inhibition in quinoline-3-carbonitrile derivatives?
Methodological Answer :
Structure-activity relationship (SAR) studies reveal:
- 6,7-Dialkoxy groups : Methoxy or ethoxy substituents optimize steric fit in the hydrophobic pocket of HER2 .
- 4-Anilino substituents : Bulky, lipophilic groups (e.g., 3-chloro-4-[(imidazolyl)thio]phenyl) improve potency by 50% in xenograft models .
- Michael acceptor side chains : A dialkylamino-terminated acrylamide (e.g., crotonamide) enables irreversible binding via cysteine conjugation .
Q. Methodological Answer :
Homology Modeling : Use X-ray structures of related kinases (e.g., FGF receptor-1) to build HER2 models .
Docking Studies : Position the quinoline core in the ATP-binding pocket, with the 3-cyano group oriented toward Thr862 (HER2 homolog of EGFR Thr830) .
MD Simulations : Validate binding stability and covalent adduct formation with Cys805 over 100 ns trajectories .
Advanced: What challenges arise in achieving oral bioavailability for this compound?
Q. Methodological Answer :
- Solubility : Low aqueous solubility (logP ~3.5) requires formulation with cyclodextrins or lipid nanoparticles .
- Metabolic Stability : Cyano groups are susceptible to CYP450-mediated oxidation. Mitigate via deuterium substitution or co-administration with CYP inhibitors .
- In Vivo Efficacy : Compound 25o (HKI-272) showed 80% tumor growth inhibition in HER2+ xenografts at 30 mg/kg/day (oral) due to improved solubility and target engagement .
Advanced: How to resolve contradictory data on substituent effects in SAR studies?
Q. Methodological Answer :
- Orthogonal Assays : Compare enzymatic (HER2 IC₅₀) vs. cellular (BT474 proliferation) data to distinguish direct kinase inhibition from off-target effects .
- Free Energy Calculations : Use MM-PBSA/GBSA to quantify contributions of specific substituents (e.g., methoxy vs. ethoxy) to binding energy .
- Meta-Analysis : Pool data from analogs (e.g., 4-anilino vs. 4-chloro derivatives) to identify consensus trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
